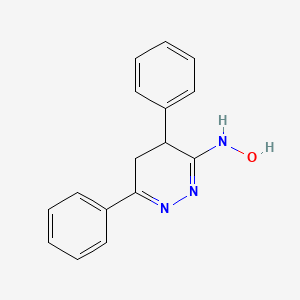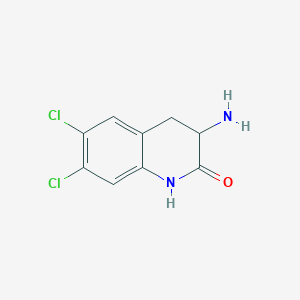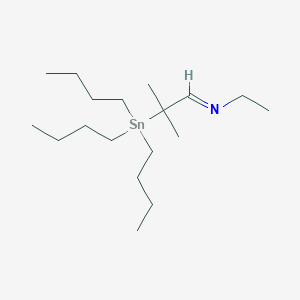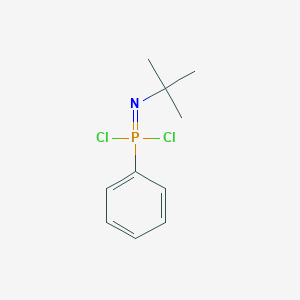
1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is an organic compound that features both furan and carbazole moieties Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom Carbazole is a tricyclic aromatic compound with a nitrogen atom in the central ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one typically involves the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Carbazole Moiety: Carbazole can be synthesized via the Borsche-Drechsel cyclization, which involves the cyclization of o-aminobiphenyl derivatives.
Coupling of Furan and Carbazole: The final step involves coupling the furan and carbazole moieties through a condensation reaction, typically using a base catalyst and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan and carbazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
Electronic Properties: The compound’s electronic properties may be influenced by the conjugation of the furan and carbazole moieties, affecting its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-YL)-3-(9H-carbazol-2-YL)prop-2-EN-1-one: Similar structure but without the methyl group on the carbazole moiety.
1-(Thiophen-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-2-YL)-3-(9-methyl-9H-carbazol-2-YL)prop-2-EN-1-one is unique due to the presence of both furan and carbazole moieties, which can impart distinct chemical and physical properties. The methyl group on the carbazole moiety may also influence its reactivity and interactions with other molecules.
Properties
CAS No. |
61305-19-9 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-(9-methylcarbazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H15NO2/c1-21-17-6-3-2-5-15(17)16-10-8-14(13-18(16)21)9-11-19(22)20-7-4-12-23-20/h2-13H,1H3 |
InChI Key |
PVVGZNVLPMCQIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)



![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)



